molecular formula C24H24BrNO2 B11549585 3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone

Cat. No.: B11549585
M. Wt: 438.4 g/mol
InChI Key: DHGGERTVBWWLAZ-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes bromine, ethyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 4-ethylbenzaldehyde and 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-3-(4-methoxyphenyl)propan-1-one
  • 3-[(4-chlorophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one
  • 3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-hydroxyphenyl)propan-1-one

Uniqueness

3-[(4-bromophenyl)amino]-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of ethyl and methoxy groups further enhances its chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24BrNO2

Molecular Weight

438.4 g/mol

IUPAC Name

3-(4-bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C24H24BrNO2/c1-3-17-4-6-19(7-5-17)24(27)16-23(18-8-14-22(28-2)15-9-18)26-21-12-10-20(25)11-13-21/h4-15,23,26H,3,16H2,1-2H3

InChI Key

DHGGERTVBWWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Br

Origin of Product

United States

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